Edelfosine

Übersicht

Beschreibung

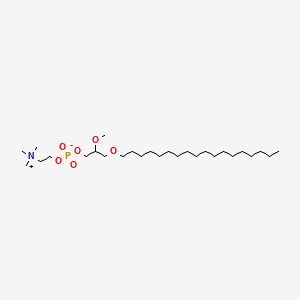

Edelfosine, also known as 2-Methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike many traditional chemotherapeutic agents, this compound incorporates into the cell membrane rather than targeting DNA, leading to selective apoptosis in tumor cells while sparing healthy cells .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Edelfosine beinhaltet die Reaktion von 1-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholin mit Trimethylamin. Der Prozess erfordert typischerweise wasserfreie Bedingungen und die Verwendung organischer Lösungsmittel wie Chloroform oder Methanol. Die Reaktion wird durch das Vorhandensein einer Base, oft Natrium- oder Kaliumhydroxid, erleichtert, um die Hydroxylgruppen zu deprotonieren und die nucleophile Substitution zu fördern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Edelfosine durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Phosphonatderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Alkylkette modifizieren, was möglicherweise ihre biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Phosphonat- und Phosphocholinderivate, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Edelfosine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung des Verhaltens von Alkyl-Lysophospholipiden verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation der Zellmembrandynamik und Signalwege.

Medizin: Wird als potenzieller therapeutischer Wirkstoff gegen Krebs, Autoimmunerkrankungen und parasitäre Infektionen untersucht. .

Industrie: Wird bei der Entwicklung neuer Arzneimitteltransportsysteme und als Referenzverbindung in pharmakokinetischen Studien eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es sich in die Zellmembran integriert und selektiv eine Apoptose in Tumorzellen induziert. Es aktiviert den Fas/CD95-Zelltod-Rezeptor und hemmt den MAPK/ERK-mitogenen Weg und den Akt/Protein-Kinase-B (PKB)-Überlebensweg. Darüber hinaus moduliert this compound die Genexpression, indem es Transkriptionsfaktoren beeinflusst und immunmodulatorische Eigenschaften besitzt .

Wirkmechanismus

Edelfosine exerts its effects by incorporating into the cell membrane and selectively inducing apoptosis in tumor cells. It activates the Fas/CD95 cell death receptor and inhibits the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway. Additionally, this compound modulates gene expression by affecting transcription factors and has immune-modulating properties .

Vergleich Mit ähnlichen Verbindungen

Edelfosine ist Teil einer Familie synthetischer Alkyl-Lysophospholipide, zu denen Verbindungen wie Miltefosine und Perifosine gehören. Im Vergleich zu diesen Analogen ist this compound einzigartig in seiner Fähigkeit, selektiv eine Apoptose in Tumorzellen zu induzieren, während gesunde Zellen verschont bleiben. Diese Selektivität wird auf seine spezifische Wechselwirkung mit Zellmembrankomponenten und Signalwegen zurückgeführt .

Ähnliche Verbindungen:

Miltefosine: Ein weiteres Alkyl-Lysophospholipid mit antineoplastischen und antiparasitären Eigenschaften.

Perifosine: Bekannt für seine Fähigkeit, den Akt-Weg zu hemmen und eine Apoptose in Krebszellen zu induzieren.

Der einzigartige Wirkmechanismus und die selektive Toxizität von this compound machen es zu einem vielversprechenden Kandidaten für weitere Forschung und therapeutische Entwicklung.

Biologische Aktivität

Edelfosine, also known as ET-18-OCH3, is a synthetic alkyl-lysophospholipid (ALP) that has garnered attention for its significant biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound exhibits its biological effects through several key mechanisms:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by disrupting multiple signaling pathways associated with cell survival, notably the AKT pathway. It has been shown to decrease AKT activity without affecting total AKT expression, leading to increased apoptosis in prostate cancer cells under androgen deprivation conditions .

- Lipid Raft Interaction : The compound interacts with lipid rafts within the plasma membrane, which are critical for various signaling processes. This interaction facilitates the recruitment of specific proteins involved in apoptosis and cellular stress responses .

- Mitochondrial Targeting : this compound accumulates in the mitochondria of tumor cells and Leishmania parasites, disrupting mitochondrial membrane potential and leading to cell death. This mitochondrial targeting is crucial for its antitumor and antileishmanial activities .

- Inhibition of Phosphatidylcholine Biosynthesis : By inducing endoplasmic reticulum stress, this compound inhibits phosphatidylcholine biosynthesis, further contributing to its cytotoxic effects on cancer cells .

Antitumor Activity

This compound has demonstrated potent antitumor effects in various cancer models:

- Prostate Cancer : In studies involving LNCaP and VCaP human prostate cancer cells, this compound significantly reduced cell proliferation and increased apoptosis when combined with androgen deprivation therapy .

- Mantle Cell Lymphoma (MCL) : In an MCL model, this compound was selectively incorporated into malignant cells, leading to their apoptosis while sparing normal lymphocytes. The compound showed high tissue distribution in tumor sites compared to other organs .

- Leukemia : Preclinical studies have indicated that this compound induces cytotoxic effects in leukemic cells without affecting normal cells, suggesting a selective action against cancerous tissues .

Antileishmanial Activity

This compound has also been investigated for its activity against Leishmania spp.:

- In Vivo Studies : Animal models have shown that orally administered this compound exhibits potent antileishmanial activity by killing both promastigotes and amastigotes. It disrupts pro-inflammatory responses in macrophages, enhancing its therapeutic potential against leishmaniasis .

Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of this compound:

- A study reported that this compound treatment resulted in a dose-dependent decrease in tumor cell viability with minimal systemic side effects observed in preclinical trials .

- Another investigation into the pharmacokinetics of this compound revealed that multiple-dose oral administration significantly improved bioavailability from <10% to 64%, indicating a favorable absorption profile for potential therapeutic use .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.